molecular formula C22H29N3O4 B3012273 1-(4-Butoxyphenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea CAS No. 1396767-43-3

1-(4-Butoxyphenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea

Cat. No. B3012273
CAS RN: 1396767-43-3
M. Wt: 399.491
InChI Key: VMJFSBDTULAWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Butoxyphenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It belongs to the class of drugs known as kinase inhibitors, which are used to block the activity of enzymes that are involved in cancer cell growth and proliferation.

Scientific Research Applications

Steric Carbonyl Protection in Organic Synthesis

Research by Hassel and Seebach (1978) explores the preparation of ureas with sterically protected carbonyl groups, like those found in 1-(4-Butoxyphenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea. These ureas undergo metalation and cleavage processes that are valuable in organic synthesis. This research highlights the potential of such ureas in creating sterically blocked carbonyl compounds, which could be beneficial in synthesizing complex organic molecules (Hassel & Seebach, 1978).

Acetylcholinesterase Inhibition

Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity. These compounds, which are structurally related to the compound , showed that flexible spacers and the right substitutions can lead to high inhibitory activities, relevant in the treatment of conditions like Alzheimer's disease (Vidaluc et al., 1995).

Structural and Conformational Studies

Iriepa et al. (1997) conducted a study on ureas derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9 β-amine, analyzing their structure and conformation through various spectroscopic techniques. These studies are crucial for understanding the chemical behavior and potential applications of similar urea derivatives in various fields of chemistry (Iriepa et al., 1997).

Soluble Epoxide Hydrolase Inhibition

Research by Rose et al. (2010) on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors demonstrates their effectiveness in inhibiting human and murine soluble epoxide hydrolase. These inhibitors, related to the structure of this compound, have potential therapeutic applications in reducing inflammatory pain (Rose et al., 2010).

properties

IUPAC Name

1-(4-butoxyphenyl)-3-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-2-3-13-29-20-6-4-19(5-7-20)24-22(27)23-15-17-8-11-25(12-9-17)21(26)18-10-14-28-16-18/h4-7,10,14,16-17H,2-3,8-9,11-13,15H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJFSBDTULAWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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